molecular formula C17H11F4N3O2 B11068934 N-(3-fluorobenzyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide

N-(3-fluorobenzyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11068934
M. Wt: 365.28 g/mol
InChI Key: WEHICAMMNHLHHF-UHFFFAOYSA-N
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Description

N-(3-fluorobenzyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a fluorobenzyl group and a trifluoromethylphenyl group, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of N-(3-fluorobenzyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the fluorobenzyl group: This step involves the reaction of the oxadiazole intermediate with a fluorobenzyl halide in the presence of a base.

    Attachment of the trifluoromethylphenyl group: This can be done through a coupling reaction, such as Suzuki-Miyaura coupling, using a trifluoromethylphenyl boronic acid and a suitable palladium catalyst.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-(3-fluorobenzyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(3-fluorobenzyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-fluorobenzyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

N-(3-fluorobenzyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide can be compared with other similar compounds, such as:

    N-(3-chlorobenzyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide: This compound has a chlorobenzyl group instead of a fluorobenzyl group, which may result in different chemical and biological properties.

    N-(3-fluorobenzyl)-3-[4-(methyl)phenyl]-1,2,4-oxadiazole-5-carboxamide: This compound has a methyl group instead of a trifluoromethyl group, which can affect its reactivity and interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C17H11F4N3O2

Molecular Weight

365.28 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C17H11F4N3O2/c18-13-3-1-2-10(8-13)9-22-15(25)16-23-14(24-26-16)11-4-6-12(7-5-11)17(19,20)21/h1-8H,9H2,(H,22,25)

InChI Key

WEHICAMMNHLHHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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